N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
Description
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzoxazole ring fused with a benzamide moiety, and it is substituted with a 3,5-dimethylphenyl group and an iodine atom. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2O2/c1-13-8-14(2)10-16(9-13)22-25-19-12-18(6-7-20(19)27-22)24-21(26)15-4-3-5-17(23)11-15/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEQCTGLODZNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Introduction of 3,5-Dimethylphenyl Group: The benzoxazole intermediate is then subjected to a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Iodination: The final step involves the iodination of the benzamide moiety using iodine and a suitable oxidizing agent like sodium iodide in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzamide moiety.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzoxazole derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide, N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide.
Uniqueness: The presence of the iodine atom in this compound imparts distinct reactivity and potential biological activity compared to its nitro and chloro analogs. The iodine atom can participate in unique substitution reactions and may enhance the compound’s interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
